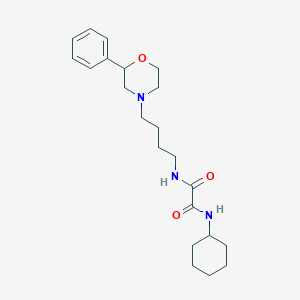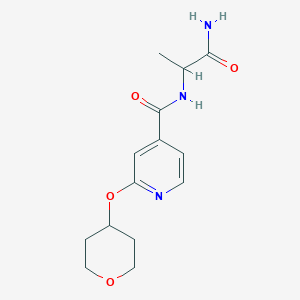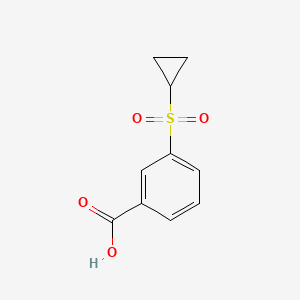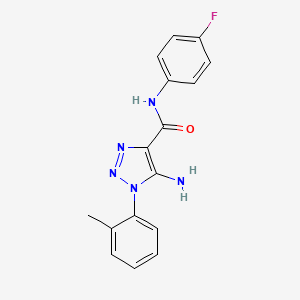![molecular formula C17H12FNO3 B2921631 N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide CAS No. 923164-11-8](/img/structure/B2921631.png)
N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide involves several steps, including the introduction of the fluorine substituent, cyclization, and amide formation. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Further details on specific synthetic methods can be found in relevant literature .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation and Drug Synthesis
Chemoselective acetylation processes play a critical role in the synthesis of intermediate compounds for pharmaceutical applications, including antimalarial drugs. For instance, the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases the precision in targeting specific functional groups essential in drug synthesis pathways (Magadum & Yadav, 2018).
Potential Antiplasmodial Properties
The exploration of novel compounds for their antiplasmodial properties reveals the potential of acetamide derivatives in treating malaria. A study on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides suggests their utility in combating Plasmodium falciparum, with insights into their mode of action through molecular docking against key enzymes (Mphahlele et al., 2017).
Bioactive Metabolite Formation
The metabolic conversion of pharmaceuticals in the nervous system, such as the formation of bioactive metabolites from acetaminophen, underscores the complex interactions within biological systems and the potential for targeted therapeutic applications. These pathways highlight the importance of understanding drug metabolism for effective therapeutic design (Högestätt et al., 2005).
Imaging and Diagnostic Applications
Radiolabeled compounds, such as 18F-labeled PET ligands, demonstrate the utility of acetamide derivatives in medical imaging. The evaluation of ligands like 18F-FEAC and 18F-FEDAC in imaging translocator protein (TSPO) expression in the brain offers a glimpse into the diagnostic potential of similar compounds in identifying and monitoring neurological conditions (Yui et al., 2010).
Photocatalytic Degradation
Research into the photocatalytic degradation of pollutants, such as acetaminophen, underscores the environmental applications of acetamide derivatives. The development of high-efficiency catalysts for degrading contaminants highlights the intersection of chemical research with environmental science and pollution management (Tao et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10(20)19-11-6-7-13-15(21)9-17(22-16(13)8-11)12-4-2-3-5-14(12)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDMRXZAORZZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride](/img/structure/B2921549.png)




![N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2921558.png)


![[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methylamine](/img/structure/B2921563.png)
![(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2921564.png)

![N-(3,4-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2921567.png)
